Ezetimibe-d4 falls under the category of pharmaceutical compounds and is classified as a stable isotope-labeled compound. Its primary applications are in pharmacological research and analytical chemistry, particularly for improving the accuracy of quantifying Ezetimibe concentrations in various biological matrices .
The synthesis of Ezetimibe-d4 typically involves isotopic labeling techniques that introduce deuterium into the molecular structure of Ezetimibe. This process can be achieved through various chemical reactions that selectively replace hydrogen atoms with deuterium, often utilizing deuterated solvents or reagents during the synthesis.
The synthesis may involve multiple steps, including:
The specific synthetic routes can vary based on the desired yield and purity levels .
Ezetimibe-d4 has a chemical formula of C30H29F2NO9, with a molecular weight of approximately 589.57 g/mol. The presence of deuterium atoms alters its physical properties slightly compared to non-deuterated Ezetimibe, making it useful for tracking studies in biological systems.
The molecular structure features:
Ezetimibe-d4 participates in several chemical reactions typical for glucuronides, including:
The reactions are generally studied using mass spectrometry to monitor changes in molecular weight and structure during metabolic processes. The stable isotope labeling aids in distinguishing between Ezetimibe-d4 and its metabolites from naturally occurring forms during analysis .
Ezetimibe-d4 functions similarly to Ezetimibe by inhibiting the Niemann-Pick C1-like 1 protein (NPC1L1), which is crucial for cholesterol absorption in the intestines. This inhibition leads to a reduction in cholesterol levels by preventing its uptake from dietary sources.
Upon oral administration, Ezetimibe-d4 undergoes rapid glucuronidation, forming metabolites that can be tracked using mass spectrometry. The mechanism involves:
This mechanism highlights its role not only as a therapeutic agent but also as a valuable tool for understanding cholesterol metabolism .
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties .
Ezetimibe-d4 is primarily used in:
Ezetimibe-d4 (CAS 1093659-89-2) is a deuterated analog of the cholesterol-lowering drug ezetimibe (SCH 58235). Its molecular formula is C₂₄H₁₇D₄F₂NO₃, with a molecular weight of 413.45 g/mol, reflecting the replacement of four hydrogen atoms with deuterium at specific positions [3] [6] [9]. Isotopic labeling occurs exclusively on the 4-fluorophenyl ring attached to the hydroxypropyl side chain, resulting in a tetradeuterated (2,3,5,6-D₄) aromatic system [8] [9]. The core structure retains the original drug’s key pharmacophoric elements:
The deuterium atoms create a distinct mass shift of +4 Da compared to unlabeled ezetimibe (MW 409.43 g/mol), enabling precise differentiation in mass spectrometry. This isotopic pattern (M⁺, M+4) is critical for avoiding analytical interference in quantification studies [3] [5]. The InChIKey (OLNTVTPDXPETLC-GMASCKFGSA-N) and SMILES notation (OC1=CC=C([C@@H]2C@HCCC@@HO)C=C1) further specify the stereochemistry and deuterium positions [3] [9].
The synthesis of ezetimibe-d4 follows a strategy incorporating deuterium in early synthetic intermediates to ensure isotopic fidelity in the final product. Key methodologies include:
Table 1: Key Synthetic Steps for Ezetimibe-d4
Step | Reaction | Deuterated Reagent | Function |
---|---|---|---|
1 | Ring formation | 4-Fluorophenyl-2,3,5,6-d₄ aniline | Provides deuterated aromatic ring for side chain |
2 | Reductive amination | Sodium borodeuteride (NaBD₄) | Stereoselective reduction of imine intermediate |
3 | β-lactam formation | None (deuterated intermediate used) | Ireland-Claisen/Michael domino reaction for chiral backbone |
4 | Deprotection | Acidic/alkaline conditions | Removal of protecting groups (e.g., benzyl) |
A common route begins with 4-fluorophenyl-2,3,5,6-d₄ aniline, which undergoes condensation with a glutaric anhydride derivative to form a chiral imine intermediate. This intermediate is reduced stereoselectively using sodium borodeuteride (NaBD₄) to install the (3S)-hydroxy group while retaining deuterium labels [8]. The β-lactam ring is constructed via a stereocontrolled Ireland-Claisen rearrangement followed by asymmetric Michael addition, building the azetidinone core with required trans (3R,4S) configuration [2] [7]. Critical reaction conditions include:
Ezetimibe-d4 exhibits physicochemical properties similar to unlabeled ezetimibe, with minor differences due to isotopic effects:
Table 2: Physicochemical Properties of Ezetimibe-d4
Property | Value | Conditions | Analytical Method |
---|---|---|---|
Appearance | White to off-white solid | 25°C | Visual inspection |
Melting Point | 156–158°C | - | Differential scanning calorimetry |
Solubility (DMSO) | 200 mg/mL (483.73 mM) | 25°C | Equilibrium solubility |
Solubility (Water) | 0.1 mg/mL (0.24 mM) | 60°C, ultrasonication | HPLC-UV |
Partition coefficient (Log P) | ~4.1 (estimated) | - | Computational modeling |
Density | 1.3 ± 0.1 g/cm³ | 20°C | Pycnometry |
Stability Behavior:
The deuterium labeling minimally impacts bulk properties but enhances metabolic stability in vitro due to the kinetic isotope effect (KIE), particularly at benzylic positions [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7